molecular formula C23H18N2O2S B3683998 1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

Cat. No.: B3683998
M. Wt: 386.5 g/mol
InChI Key: YEWKCGPQWILIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to its specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves the reaction of 1,2-dihydroacenaphthylene with 3-methyl-1-benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with diverse applications.

    N-Phenylthiourea: Known for its use in biochemical studies and as a reagent.

Uniqueness

1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is unique due to its specific molecular structure, which combines the properties of acenaphthylene, benzofuran, and thiourea. This unique combination may result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-13-16-6-2-3-8-19(16)27-21(13)22(26)25-23(28)24-18-12-11-15-10-9-14-5-4-7-17(18)20(14)15/h2-8,11-12H,9-10H2,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKCGPQWILIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 3
1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 6
1-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.